CDP-3,6-dideoxy-D-mannose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

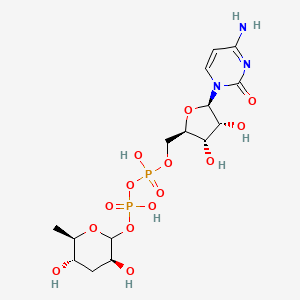

CDP-3,6-dideoxy-D-mannose is a CDP-sugar in which the sugar component is 3,6-dideoxy-D-mannose. It is a conjugate acid of a this compound(2-).

科学研究应用

Biosynthesis of Polysaccharides

CDP-3,6-dideoxy-D-mannose is primarily utilized in the biosynthesis of polysaccharides, including lipopolysaccharides and capsular polysaccharides in bacteria. The synthesis of these structures is vital for bacterial virulence and survival in host environments.

Case Study: Campylobacter jejuni

Research has shown that this compound is involved in the biosynthetic pathways of Campylobacter jejuni, a pathogen responsible for gastrointestinal infections. The enzymes responsible for converting cytidine triphosphate (CTP) and D-mannose-6-phosphate into this compound have been characterized, revealing insights into how this compound contributes to the formation of complex carbohydrate structures essential for the bacterium's pathogenicity .

Enzymatic Reactions and Mechanisms

The enzymatic pathways involving this compound are critical for understanding its role in sugar nucleotide metabolism. Enzymes such as cytidylyltransferases and dehydratases facilitate the conversion of precursor molecules into this compound.

Enzymatic Pathway Overview

- Cytidylyltransferase : Catalyzes the formation of this compound from CTP and D-mannose-6-phosphate.

- Dehydratases : Involved in subsequent modifications that lead to various dideoxysugars essential for polysaccharide synthesis .

Pharmaceutical Applications

Given its role in bacterial virulence, this compound has potential applications in drug development and vaccine formulation. Targeting the biosynthetic pathways that utilize this compound may lead to novel antimicrobial therapies.

Potential Drug Targets

- Inhibitors of enzymes involved in the synthesis of this compound could serve as antimicrobial agents by disrupting polysaccharide formation in pathogenic bacteria.

- Vaccines designed to elicit an immune response against capsular polysaccharides derived from this compound may enhance protection against infections caused by encapsulated bacteria .

Structural Studies

Structural studies of enzymes interacting with this compound provide insights into its biochemical properties and reactivity. High-resolution X-ray crystallography has been employed to elucidate the binding mechanisms of this nucleotide sugar with various enzymes.

Key Findings from Structural Analysis

- The active site configurations of enzymes like cytidylyltransferase reveal how substrate specificity is achieved.

- Understanding these interactions aids in the design of enzyme inhibitors that can modulate the pathways involving this compound .

Summary Table of Applications

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing CDP-3,6-dideoxy-D-mannose, and what analytical techniques validate its purity?

this compound is synthesized via enzymatic pathways involving GDP-perosamine synthase, which catalyzes the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-4-amino-4,6-dideoxy-D-mannose. Chemical synthesis often employs diazido intermediates (e.g., 2,4-diazido-2,4,6-trideoxy mannose) derived from precursors like D-fucose . Validation typically combines high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for stereochemical analysis, particularly focusing on the 3,6-dideoxy and amino substituents .

Q. How is the structural configuration of this compound determined, and why is stereochemical accuracy critical?

Structural elucidation relies on X-ray crystallography of enzyme-substrate complexes (e.g., GDP-perosamine synthase) to resolve the 3D arrangement of hydroxyl and amino groups. Stereochemical accuracy ensures proper biological activity, as mismatches in configuration can disrupt interactions with bacterial O-antigen biosynthesis enzymes . Polarimetry and circular dichroism (CD) are supplementary techniques for verifying optical activity .

Q. What is the biological significance of this compound in bacterial systems?

This sugar derivative is a key component of lipopolysaccharides (LPS) in pathogens like Vibrio cholerae, contributing to O-antigen diversity and immune evasion. Its presence in LPS enhances bacterial survival in hostile environments, making it a target for antimicrobial studies .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound in enzyme-catalyzed reactions?

Researchers must optimize reaction conditions (pH, temperature, cofactors like NADPH) for GDP-perosamine synthase activity. Stopped-flow kinetics and isotopic labeling (e.g., 13C-glucose) can track reaction intermediates. Control experiments using enzyme inhibitors (e.g., EDTA for metalloenzymes) help confirm catalytic specificity . Parallel assays with structurally similar sugars (e.g., GDP-4-keto-6-deoxy-D-glucose) identify substrate selectivity .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. HPLC) or side reactions during amino group introduction. Statistical meta-analysis of published protocols, coupled with reproducibility studies using standardized reagents, can identify optimal conditions. Reporting detailed reaction parameters (e.g., solvent purity, enzyme batch variability) is essential .

Q. What role does this compound play in bacterial O-antigen variability, and how can this be exploited for pathogen typing?

The sugar’s incorporation into O-antigens varies across bacterial strains, influencing serotype classification. Researchers use glycan microarrays with anti-O-antigen antibodies to profile LPS structures. Genetic knockout models of GDP-perosamine synthase can correlate sugar absence with attenuated virulence, aiding vaccine development .

Q. What methodologies are recommended for detecting trace amounts of this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity. Sample pretreatment steps, such as hydrophilic interaction liquid chromatography (HILIC) enrichment, improve detection limits. Isotope dilution using 13C-labeled analogs corrects for matrix effects .

Q. How do researchers differentiate this compound from structurally similar rare sugars like 4-amino-4,6-dideoxy-D-glucose?

Comparative analysis employs enzymatic digestion (e.g., specificity of GDP-perosamine synthase) and advanced NMR techniques, such as 1H-13C HSQC for resolving anomeric proton signals. Differential scanning calorimetry (DSC) can also distinguish melting points influenced by unique functional groups .

属性

分子式 |

C15H25N3O14P2 |

|---|---|

分子量 |

533.32 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14?/m1/s1 |

InChI 键 |

JHEDABDMLBOYRG-AFDCTPMMSA-N |

SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

手性 SMILES |

C[C@@H]1[C@H](C[C@@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

规范 SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。